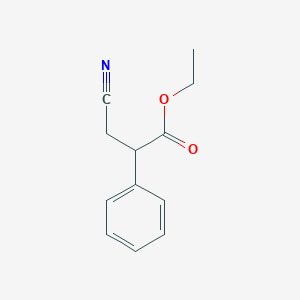

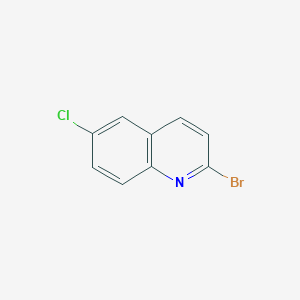

![molecular formula C9H6F3N3O B1356826 5-[2-(三氟甲基)苯基]-1,3,4-噁二唑-2-胺 CAS No. 5711-62-6](/img/structure/B1356826.png)

5-[2-(三氟甲基)苯基]-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

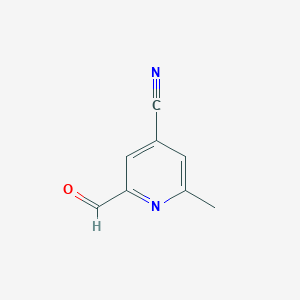

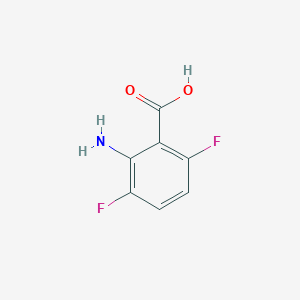

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, commonly known as TFPA, is a compound of interest in the chemical and scientific research community. It is a heterocyclic compound that belongs to the oxadiazole family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. TFPA has been studied extensively for its unique properties and potential applications in various scientific fields.

科学研究应用

Pharmaceutical Applications

The trifluoromethyl group, which is present in “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds. Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in the development of new pharmaceuticals .

Antimicrobial Activity

“5-Trifluoromethyl-2-formyl phenylboronic acid”, a compound similar to “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine”, has shown moderate antimicrobial activity against Candida albicans . It also reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . This suggests that “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” might also have potential antimicrobial applications.

Synthesis of Imidoyl Chlorides

“5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in the synthesis of imidoyl chlorides . Imidoyl chlorides are useful intermediates in organic synthesis, particularly in the preparation of imidoyl radicals and imidoyl anions.

Use in Chromatography Columns

A compound with a similar structure, “3,4-Bis(2-Fluoro-5-Trifluoromethyl Phenyl)-2,5-dihydrofuran”, has been used in the preparation of chromatography columns . Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in similar applications.

Potential Use in PI3K Inhibition

Compounds containing trifluoromethyl groups have been found to inhibit PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism . Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in research related to these biological processes.

Potential Use in the Synthesis of Pexidartinib

Pexidartinib, a drug used to treat tenosynovial giant cell tumor, is synthesized using a compound that contains a trifluoromethyl group . Therefore, “5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine” could potentially be used in the synthesis of similar drugs.

作用机制

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

The interaction of the compound with its targets would lead to various cellular and molecular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and efficacy .

属性

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFGKVGSCXXDAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592503 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

CAS RN |

5711-62-6 |

Source

|

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5711-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。